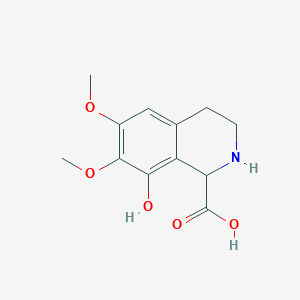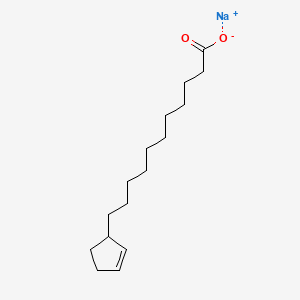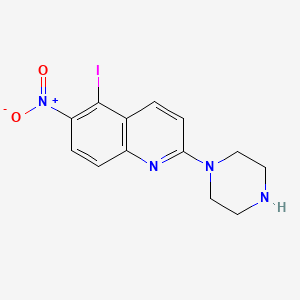
N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide is an organic compound belonging to the class of furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which includes a furan ring substituted with a methylthio group and a pivalamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by a methylthio group.
Attachment of the Pivalamide Moiety: The pivalamide group can be attached through amide bond formation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents for substitution reactions include halogens, nucleophiles, and electrophiles, depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted furans with different functional groups.
科学的研究の応用
N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in critical cellular functions.
類似化合物との比較
Similar Compounds
2-Methyl-5-(methylthio)furan: A related compound with a similar furan ring structure but lacking the pivalamide moiety.
5-Methyl-2-(methylthio)furan: Another similar compound with a different substitution pattern on the furan ring.
Uniqueness
N-Methyl-N-(5-(methylthio)furan-2-yl)pivalamide is unique due to the presence of both the methylthio group and the pivalamide moiety, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17NO2S |
|---|---|
分子量 |
227.33 g/mol |
IUPAC名 |
N,2,2-trimethyl-N-(5-methylsulfanylfuran-2-yl)propanamide |
InChI |
InChI=1S/C11H17NO2S/c1-11(2,3)10(13)12(4)8-6-7-9(14-8)15-5/h6-7H,1-5H3 |
InChIキー |
PANHQTAQGYQBKS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)N(C)C1=CC=C(O1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)









